molecular formula C10H15N3 B12358084 (3-Phenylpyrazolidin-4-yl)methanamine

(3-Phenylpyrazolidin-4-yl)methanamine

Cat. No.: B12358084
M. Wt: 177.25 g/mol
InChI Key: XEDUTJIBJIHKSB-UHFFFAOYSA-N
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Description

(3-Phenylpyrazolidin-4-yl)methanamine is an organic compound that features a pyrazolidine ring substituted with a phenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpyrazolidin-4-yl)methanamine typically involves the reaction of a suitable pyrazolidine derivative with a phenyl-substituted reagent under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Starting from hydrazine derivatives and phenyl-substituted aldehydes or ketones.

    Reductive Amination: Using phenyl-substituted pyrazolidinones and reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include:

    Batch Processing: For controlled reaction conditions and high-purity product.

    Continuous Flow Synthesis: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: (3-Phenylpyrazolidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolidines.

Scientific Research Applications

(3-Phenylpyrazolidin-4-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a bioactive compound.

    Materials Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Phenylpyrazolidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the methanamine group can form hydrogen bonds or ionic interactions. This compound may modulate specific pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

    (3-Phenylpyrazolidin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (3-Phenylpyrazolidin-4-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness: (3-Phenylpyrazolidin-4-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(3-phenylpyrazolidin-4-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2

InChI Key

XEDUTJIBJIHKSB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)CN

Origin of Product

United States

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